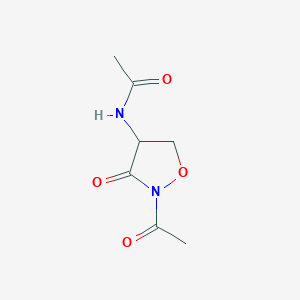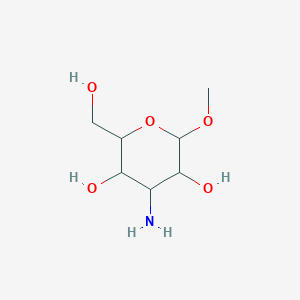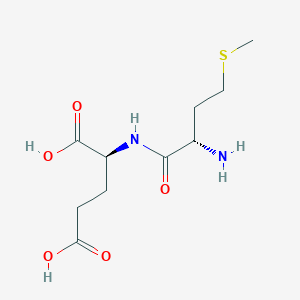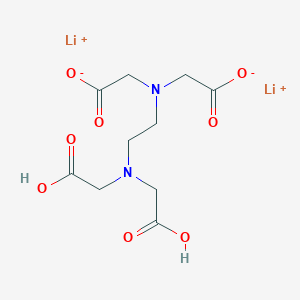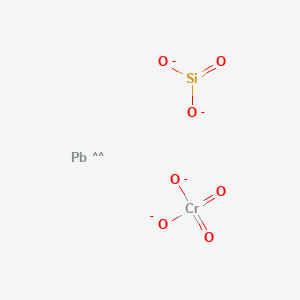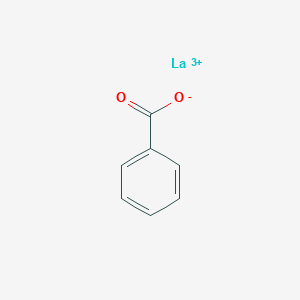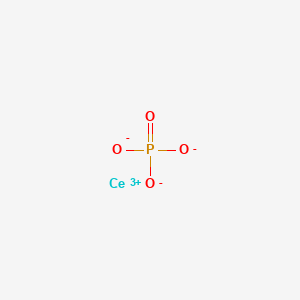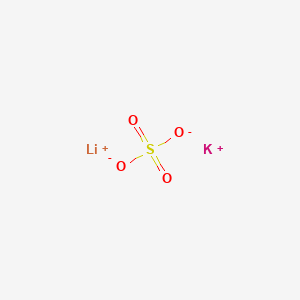
Lithium potassium sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium potassium sulphate, also known as potassium lithium sulfate or potassium lithium alum, is a chemical compound with the formula KLi(SO4)2. It is a white crystalline powder that is soluble in water and has a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of lithium Lithium potassium sulphate sulphate is not well understood. However, it is believed to interact with cellular membranes and proteins, affecting their function and leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Lithium Lithium potassium sulphate sulphate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antifungal, and antimicrobial properties. It has also been shown to inhibit the growth of various cancer cells and promote wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using lithium Lithium potassium sulphate sulphate in lab experiments is its high purity and stability, which ensures accurate and reproducible results. However, it is also important to note that lithium Lithium potassium sulphate sulphate may not be suitable for certain experiments due to its specific properties and limitations.
Orientations Futures
There are several potential future directions for research on lithium Lithium potassium sulphate sulphate, including its potential use as a therapeutic agent in various diseases and conditions. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields of research, such as nanotechnology and materials science.
In conclusion, lithium Lithium potassium sulphate sulphate is a versatile and important compound in scientific research, with a wide range of applications and potential future directions. Its unique properties and effects make it a valuable tool for studying various biological and chemical processes, and further research is needed to fully explore its potential.
Méthodes De Synthèse
Lithium Lithium potassium sulphate sulphate can be synthesized by reacting Lithium potassium sulphate sulfate and lithium sulfate in water. The resulting solution is then cooled to precipitate the compound, which can be further purified by recrystallization.
Applications De Recherche Scientifique
Lithium Lithium potassium sulphate sulphate has been used in various scientific research studies, including crystallography, X-ray diffraction, and spectroscopy. It is also commonly used as a reference material for calibration purposes in analytical chemistry.
Propriétés
Numéro CAS |
14520-76-4 |
|---|---|
Nom du produit |
Lithium potassium sulphate |
Formule moléculaire |
KLiO4S |
Poids moléculaire |
142.1 g/mol |
Nom IUPAC |
lithium;potassium;sulfate |
InChI |
InChI=1S/K.Li.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
HFBKKNJVQYNVDO-UHFFFAOYSA-L |
SMILES |
[Li+].[O-]S(=O)(=O)[O-].[K+] |
SMILES canonique |
[Li+].[O-]S(=O)(=O)[O-].[K+] |
Autres numéros CAS |
14520-76-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



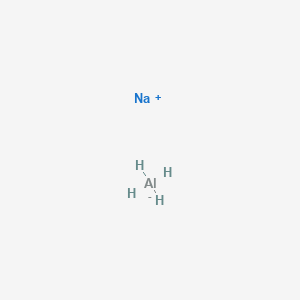

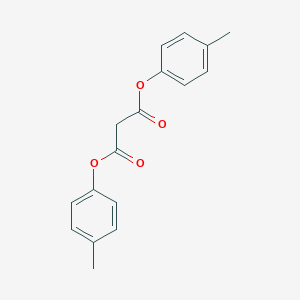
![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)
